(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone
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Overview
Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a thioether linkage, an imidazole ring, and an ethoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a chlorobenzyl halide.
Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl intermediate with a thiol compound under basic conditions.
Attachment of the Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The chlorobenzyl group may interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, influencing cellular redox balance. Overall, these interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-hydroxyphenyl)methanone: Similar structure with a hydroxy group instead of an ethoxy group.
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methylphenyl)methanone: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These properties can influence the compound’s reactivity, biological activity, and solubility, making it distinct from its analogs.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-4-3-8-16(17)18(23)22-11-10-21-19(22)25-13-14-6-5-7-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWHAMJJOFGBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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